1-[(4-Methylbenzene-1-sulfonyl)oxy]-1H-pyrrole-2,5-dione

Photoacid generator Chemically amplified resist Acid strength comparison

1-[(4-Methylbenzene-1-sulfonyl)oxy]-1H-pyrrole-2,5-dione (IUPAC: (2,5-dioxopyrrol-1-yl) 4-methylbenzenesulfonate; molecular formula C₁₁H₉NO₅S; molecular weight 267.26 g/mol), commonly referred to as N-(tosyloxy)maleimide (TsOMI), is a sulfonyloxymaleimide compound belonging to the class of non-ionic photoacid generators (PAGs). The molecule consists of a maleimide (pyrrole-2,5-dione) core bearing an N-tosyloxy (-OTs) leaving group, combining the well-established reactivity of the maleimide scaffold with the excellent leaving-group properties of the tosylate moiety.

Molecular Formula C11H9NO5S
Molecular Weight 267.26 g/mol
CAS No. 158500-77-7
Cat. No. B14261046
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[(4-Methylbenzene-1-sulfonyl)oxy]-1H-pyrrole-2,5-dione
CAS158500-77-7
Molecular FormulaC11H9NO5S
Molecular Weight267.26 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)S(=O)(=O)ON2C(=O)C=CC2=O
InChIInChI=1S/C11H9NO5S/c1-8-2-4-9(5-3-8)18(15,16)17-12-10(13)6-7-11(12)14/h2-7H,1H3
InChIKeyYKRBPJSPGKXSEQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-[(4-Methylbenzene-1-sulfonyl)oxy]-1H-pyrrole-2,5-dione (CAS 158500-77-7): Chemical Identity and Procurement-Relevant Classification


1-[(4-Methylbenzene-1-sulfonyl)oxy]-1H-pyrrole-2,5-dione (IUPAC: (2,5-dioxopyrrol-1-yl) 4-methylbenzenesulfonate; molecular formula C₁₁H₉NO₅S; molecular weight 267.26 g/mol), commonly referred to as N-(tosyloxy)maleimide (TsOMI), is a sulfonyloxymaleimide compound belonging to the class of non-ionic photoacid generators (PAGs) [1]. The molecule consists of a maleimide (pyrrole-2,5-dione) core bearing an N-tosyloxy (-OTs) leaving group, combining the well-established reactivity of the maleimide scaffold with the excellent leaving-group properties of the tosylate moiety [2]. TsOMI serves as both a photochemically active monomer for single-component resist polymers and as a versatile synthetic intermediate for nucleophilic substitution reactions to produce aryloxymaleimides and other N-functionalized maleimide derivatives [3].

Why Generic N-Substituted Maleimides or Alternative PAGs Cannot Substitute 1-[(4-Methylbenzene-1-sulfonyl)oxy]-1H-pyrrole-2,5-dione


Generic substitution of TsOMI with other N-substituted maleimides or alternative photoacid generators is precluded by three quantifiable divergences. First, the photogenerated acid strength differs by orders of magnitude across sulfonyloxymaleimide analogs: TsOMI releases p-toluenesulfonic acid (pKa −2.8), while its mesylate analog MsOMI releases a weaker acid (pKa −1.9, ~10× difference), and the triflate analog TfOMI releases a superacid (pKa −14.7) that introduces corrosion and matrix compatibility risks [1]. Second, thermal and hydrolytic stability varies systematically with the sulfonate ester: aryl tosylates exhibit higher thermal stability in polymer matrices than corresponding mesylates, and superior hydrolytic stability compared to triflates [2]. Third, the tosyloxy leaving group enables productive nucleophilic displacement chemistry on the maleimide scaffold that other N-substituted maleimides (e.g., N-alkyl or N-aryl) cannot support without prior activation, as validated by DFT-calculated thermodynamic driving forces [3]. These differences mean that substituting TsOMI with a cheaper or more readily available analog risks altered acid diffusion length, compromised resist contrast, or complete loss of synthetic utility.

Quantitative Comparator-Based Differentiation of 1-[(4-Methylbenzene-1-sulfonyl)oxy]-1H-pyrrole-2,5-dione


Photogenerated Acid Strength: pKa −2.8 Balances Catalytic Activity Against Matrix Compatibility Versus Mesylate and Triflate Analogs

TsOMI photochemically generates p-toluenesulfonic acid (TsOH) with a pKa of −2.8, which is approximately 10-fold stronger than methanesulfonic acid (MsOH, pKa −1.9) produced by the direct analog MsOMI, yet several orders of magnitude weaker than trifluoromethanesulfonic acid (TfOH, pKa approximately −14.7) generated by TfOMI [1]. This positions TsOMI in an intermediate acidity range that provides sufficient catalytic activity for efficient t-BOC deprotection in chemically amplified resists while avoiding the excessive acidity of superacid-generating triflates that can cause uncontrolled deprotection, acid diffusion, and corrosion of underlying substrates [2]. The weaker MsOH from MsOMI (pKa −1.9) may require higher exposure doses or post-exposure bake temperatures to achieve comparable catalytic turnover, directly impacting throughput and energy budgets in lithographic processes [1].

Photoacid generator Chemically amplified resist Acid strength comparison

Single-Component Resist Sensitivity: 50 mJ/cm² Imaging Dose Without External PAG Addition

Terpolymers incorporating TsOMI as the photoacid-generating monomer, copolymerized with p-(t-butyloxycarbonyloxy)styrene (t-BOCSt), function as a single-component chemically amplified resist system without addition of any discrete photoacid generator. Positive- and negative-tone images were obtained with a sensitivity of 50 mJ/cm² under deep-UV irradiation [1]. This stands in contrast to conventional two-component resist systems where a physically blended PAG (e.g., onium salts) must be added at 1–5 wt%, introducing issues of phase separation, non-uniform acid distribution, and PAG migration during processing [2]. The covalent integration of the PAG functionality into the polymer backbone via TsOMI copolymerization eliminates these failure modes while maintaining competitive imaging sensitivity.

Single-component resist Deep-UV lithography Sensitivity benchmark

Solid-State Photochemical Acid Generation Efficiency: Over 30 mol% Conversion in Copolymer Films

The N-(tosyloxy)maleimide unit in alternating styrenic copolymers photochemically generates p-toluenesulfonic acid in the solid film state upon deep-UV irradiation, achieving over 30 mol% conversion based on TsOMI content, as quantified by a colorimetric method using an acid-sensitive dye [1]. This conversion efficiency is further enhanced by the addition of hydroquinone as a hydrogen-atom donor, confirming a radical-mediated cleavage pathway [1]. While comparable solid-state acid generation efficiency data for MsOMI and TfOMI copolymers under identical conditions are not reported, the TsOMI value establishes a quantitative benchmark for this specific monomer within the sulfonyloxymaleimide series [2]. This is a critical parameter for resist formulation, as acid generation efficiency directly determines the catalytic chain length and thus the ultimate photosensitivity of the resist.

Photochemical acid generation Solid-state quantum yield Deep-UV photochemistry

Synthesis Yield via Tosylation–Elimination: 85.2% Versus Conventional N-Substituted Maleimide Methods (15–50%)

In the synthesis of tosyloxymaleimide from L-tartarimide via treatment with TsCl/Et₃N, the monotosyloxymaleimide product was obtained in 85.2% isolated yield through a spontaneous elimination of p-toluenesulfonic acid from the thermodynamically unstable monotosylate intermediate [1]. This contrasts markedly with conventional methods for N-substituted maleimide synthesis, where yields as low as 15–50% are reported for certain catalytic processes [2], and even optimized acetic anhydride-mediated cyclodehydration methods typically achieve 75–80% yield [2]. The high-yielding tosylation–elimination route benefits from the strong thermodynamic driving force for maleimide formation (free energy discrepancy of −147.7 to −157.0 kJ/mol calculated by DFT at the B2PLYP/def2-TZVP//M06-2X/6-31G** level with SMD dichloromethane solvation) [1], making the process robust, reproducible, and suitable for multi-gram scale preparation.

Maleimide synthesis Tosylation-elimination Synthetic efficiency

Hydrolytic Stability Advantage: Tosylate Esters Versus Triflate Esters Under Ambient Storage and Processing Conditions

Aryl tosylates, the structural class to which TsOMI belongs, are documented to be more stable toward hydrolysis than the corresponding trifluoromethanesulfonate (triflate) esters [1]. This stability advantage has practical consequences: while triflate esters are prone to hydrolytic degradation under ambient humidity, necessitating anhydrous storage and handling protocols that increase operational complexity and cost, tosylate esters maintain integrity under standard laboratory conditions [1]. Additionally, aryl tosylates exhibit higher thermal stability than corresponding mesylates when heated in a poly(4-hydroxystyrene) matrix, a relevant environment for photoresist applications [1]. This translates to longer shelf life of formulated resist solutions containing TsOMI-based polymers, reduced outgassing during post-exposure bake, and fewer storage-related lot failures.

Hydrolytic stability Storage stability Tosylate vs. triflate

Validated Application Scenarios for 1-[(4-Methylbenzene-1-sulfonyl)oxy]-1H-pyrrole-2,5-dione Based on Quantitative Evidence


Polymeric Photoacid Generator Monomer for Single-Component Deep-UV Photoresists

TsOMI is the foundational monomer for constructing single-component chemically amplified photoresists. It copolymerizes with styrene derivatives and t-BOC-protected comonomers to yield alternating copolymers that integrate photoacid generation and acid-labile deprotection functionalities within a single polymer chain [1]. Demonstrated imaging sensitivity of 50 mJ/cm² under deep-UV irradiation and >30 mol% solid-state acid generation efficiency make TsOMI-based terpolymers viable for positive- and negative-tone patterning without any externally added PAG [2]. This single-component architecture eliminates PAG–polymer phase separation, a known failure mode in physically blended two-component resists, and is particularly relevant for applications requiring sub-micron resolution and high aspect ratio patterning in microelectronics fabrication [3].

Non-Ionic Photoacid Generator for Cationic Photopolymerization and Hybrid Sol–Gel Photoresists

As a non-ionic PAG, TsOMI avoids the solubility limitations of ionic onium salt PAGs in organic polymer matrices. The photochemically released p-toluenesulfonic acid (pKa −2.8) provides sufficient acidity to catalyze cationic polymerization of epoxy and vinyl ether monomers, as well as acid-catalyzed sol–gel condensation in hybrid organic/inorganic photoresist formulations [1]. The intermediate acid strength of TsOH (stronger than MsOH from MsOMI, weaker than TfOH from TfOMI) minimizes uncontrolled dark reactions during formulation storage while ensuring adequate catalytic activity upon irradiation [2]. The documented hydrolytic stability advantage of tosylate esters over triflates further supports formulation shelf-life requirements in industrial photopolymerization settings [3].

Synthetic Building Block for Aryloxymaleimides via Nucleophilic Substitution Under Mild Phase-Transfer Catalysis Conditions

The tosyloxy group on the maleimide scaffold serves as an excellent leaving group for nucleophilic aromatic substitution reactions. Under mild phase-transfer catalysis (PTC) conditions with K₂CO₃, 3-tosyloxymaleimide reacts with phenols and naphthols to yield 3-aryloxymaleimides [1]. DFT calculations at the M06-2X/6-31+G** level confirm that this nucleophilic substitution is favorable both kinetically and thermodynamically, with the tosyloxy anion functioning as a superior leaving group (comparable to or better than iodide) [2]. While competitive transesterification side-reactions limit yields with certain phenolic nucleophiles, the reaction is practical when side-reactions are suppressed by appropriate conditions [1]. This reactivity profile is unique to sulfonyloxymaleimides and cannot be replicated using N-alkyl or N-aryl maleimides, which lack a competent leaving group at the nitrogen position.

Maleimide Functionalization Intermediate for Bioconjugation and Materials Chemistry

The maleimide scaffold is a cornerstone of bioconjugation chemistry (e.g., thiol-maleimide click reactions for antibody–drug conjugates and protein labeling). TsOMI provides a pre-activated maleimide that can be selectively functionalized at the nitrogen position via nucleophilic displacement of the tosyloxy group, enabling installation of diverse N-substituents without perturbing the maleimide double bond that is essential for subsequent thiol addition [1]. The 85.2% synthesis yield documented for the tosylation–elimination route from tartarimide precursors [2] ensures that TsOMI can be prepared economically at gram-to-kilogram scale, supporting its use as a key intermediate in medicinal chemistry and materials science workflows where structurally diverse maleimides are required for library synthesis.

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